molecular formula C17H13Cl2NO5 B14472123 Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- CAS No. 65372-85-2

Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)-

Katalognummer: B14472123
CAS-Nummer: 65372-85-2
Molekulargewicht: 382.2 g/mol
InChI-Schlüssel: OAIQLEMPIHINMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core with acetyloxy and dichlorophenyl substituents, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- typically involves multiple stepsThe process often involves the use of reagents such as thionyl chloride for the formation of acid chlorides, which then react with amines to form amides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: A simpler analog without the acetyloxy and dichlorophenyl groups.

    Acetanilide: Another related compound with different substituents on the benzene ring.

Uniqueness

Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3,5-dichlorophenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and specificity for certain molecular targets, making it valuable for research and industrial applications .

Eigenschaften

CAS-Nummer

65372-85-2

Molekularformel

C17H13Cl2NO5

Molekulargewicht

382.2 g/mol

IUPAC-Name

[2-[(2-acetyloxy-3,5-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H13Cl2NO5/c1-9(21)24-15-6-4-3-5-12(15)17(23)20-14-8-11(18)7-13(19)16(14)25-10(2)22/h3-8H,1-2H3,(H,20,23)

InChI-Schlüssel

OAIQLEMPIHINMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.